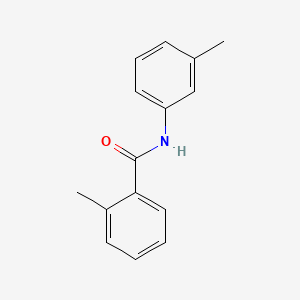

2-Methyl-N-(m-tolyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOKUJAEEOJMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205329 | |

| Record name | Benzamide, 2-methyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56776-45-5 | |

| Record name | Benzamide, 2-methyl-N-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56776-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-methyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of 2 Methyl N M Tolyl Benzamide Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-N-(m-tolyl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR studies are pivotal in mapping the chemical environment of each atom within the molecular structure.

While the seminal crystallographic study by Gowda et al. (2008) confirmed the synthesis of this compound and its characterization by NMR, the specific spectral data were not detailed in the publication. rsc.org However, analysis of the compound's structure allows for the theoretical assignment of its NMR signals.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Probing

The ¹H NMR spectrum of this compound is anticipated to reveal a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic protons on the 2-methylbenzoyl and m-tolyl rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to spin-spin coupling. The methyl protons on both rings would present as sharp singlets, likely in the range of 2.3 to 2.5 ppm. The amide proton (N-H) is expected to show a characteristic singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but would likely appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (2-methylbenzoyl) | 7.2 - 7.5 | Multiplet |

| Aromatic-H (m-tolyl) | 7.0 - 7.4 | Multiplet |

| Amide N-H | Variable | Singlet |

| Methyl C-H (2-methylbenzoyl) | ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the amide group is the most deshielded and is expected to appear significantly downfield, typically in the region of 165-170 ppm. The aromatic carbons will produce a cluster of signals between 120 and 140 ppm. The carbons of the two methyl groups will be observed in the upfield region of the spectrum, generally between 20 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 167.0 |

| Aromatic C-N | 138.0 |

| Aromatic C-C=O | 136.0 |

| Aromatic C-CH₃ (2-methylbenzoyl) | 135.0 |

| Aromatic C-CH₃ (m-tolyl) | 138.5 |

| Aromatic C-H | 120.0 - 132.0 |

| Methyl C (2-methylbenzoyl) | 21.5 |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A prominent feature is the N-H stretching vibration of the secondary amide, which is expected to appear as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, characteristic of the amide group, will give rise to a strong absorption band in the region of 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹. The presence of the aromatic rings will also be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Methyl) | Stretching | <3000 |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Raman Spectroscopy for Molecular Vibrational Modes

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₅H₁₅NO, corresponding to a molecular weight of approximately 225.29 g/mol .

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 225. The fragmentation of the molecular ion would likely proceed through cleavage of the amide bond, which is a common fragmentation pathway for amides. This could lead to the formation of a 2-methylbenzoyl cation (m/z 119) and a m-tolylaminyl radical, or a m-tolyl isocyanate fragment and a 2-methylphenyl radical. The peak at m/z 119, corresponding to the 2-methylbenzoyl cation, would be a significant indicator of the structure. Further fragmentation of this ion could lead to the loss of carbon monoxide (CO) to give a peak at m/z 91, corresponding to a methylphenyl cation.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 225 | [C₁₅H₁₅NO]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ |

Electronic Absorption Spectroscopy for Optical Property Assessment

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the electronic structure of molecules. The absorption of photons in this region promotes electrons from lower-energy ground states to higher-energy excited states, with the specific wavelengths of absorption being characteristic of the molecule's chromophoric system.

The UV-Vis spectrum of an N-aryl benzamide (B126) like this compound is expected to be dominated by electronic transitions associated with its aromatic rings and the amide functional group. While specific experimental absorption maxima for this compound are not detailed in the available literature, the general features can be inferred from its constituent chromophores.

The primary transitions anticipated are of the π → π* type, originating from the delocalized π-electron systems of the benzoyl and tolyl rings. These transitions are typically high-intensity and can result in multiple strong absorption bands in the UV region. Additionally, the amide group possesses non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, a lower-intensity n → π* transition is also possible, involving the promotion of a non-bonding electron into an antibonding π* orbital of the carbonyl group. The exact position and intensity of these absorption bands are sensitive to the molecular conformation and the electronic effects of the methyl substituents on the aromatic rings.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation and how it packs into a crystal lattice.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals a molecule with a specific, non-planar conformation in the solid state. The methyl groups on the two aromatic rings are observed to be in a syn orientation relative to each other.

Comparative analysis with its structural isomers, 2-Methyl-N-(o-tolyl)benzamide and 2-Methyl-N-(p-tolyl)benzamide, highlights the significant impact of substituent position on molecular conformation. In the ortho-isomer, the methyl groups of the two tolyl rings adopt an anti conformation, a stark contrast to the syn arrangement in the meta-isomer. This difference is driven by steric considerations that influence the rotational angles (dihedral angles) between the central amide plane and the two aromatic rings.

The dihedral angle between the benzoyl ring and the tolyl ring is a critical parameter describing the molecular twist. In 2-Methyl-N-(o-tolyl)benzamide, the amide plane subtends dihedral angles of 44.71 (5)° and 43.33 (5)° with the two tolyl rings, which are themselves inclined at 4.94 (7)° to one another. smolecule.com In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further stabilized by C—H⋯π interactions. smolecule.com

A summary of the key crystallographic data for this compound and its ortho-isomer is presented below.

| Parameter | This compound | 2-Methyl-N-(o-tolyl)benzamide smolecule.com |

|---|---|---|

| Formula | C₁₅H₁₅NO | C₁₅H₁₅NO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.0211 (10) | 4.9340 (4) |

| b (Å) | 9.7617 (11) | 23.639 (2) |

| c (Å) | 12.6373 (14) | 10.0228 (8) |

| β (°) | 98.541 (9) | 91.184 (4) |

| Volume (ų) | 1222.0 (2) | 1168.75 (17) |

| Z | 4 | 4 |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Benzamides are known to exhibit polymorphism, which often arises from subtle differences in molecular conformation that allow for different packing arrangements in the crystal lattice.

A clear example of this is found in the analog 2-Methyl-N-(p-tolyl)benzamide, which exists as at least two different monoclinic polymorphs. google.com The original polymorph (Form II in the table below) crystallizes in the space group C2/c, while a second polymorph (Form I) was identified in the space group P2₁/c. google.com

The crystallographic data for the two polymorphs of 2-Methyl-N-(p-tolyl)benzamide are compared in the following table.

| Parameter | Polymorph I google.com | Polymorph II |

|---|---|---|

| Formula | C₁₅H₁₅NO | C₁₅H₁₅NO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 20.259 (3) | 20.2452 (15) |

| b (Å) | 7.0681 (10) | 7.0674 (6) |

| c (Å) | 8.7941 (13) | 8.7963 (7) |

| β (°) | 95.942 (9) | 95.898 (7) |

| Volume (ų) | 1252.5 (3) | 1251.48 (17) |

| Z | 4 | 4 |

| Dihedral Angle (Amide-Benzoyl) | 55.99 (7)° | 59.96 (11)° |

| Dihedral Angle (Benzoyl-Tolyl) | 88.67 (8)° | 81.44 (5)° |

This conformational flexibility is a hallmark of N-aryl benzamides. The rotation around the Ar–CO and Ar–NH bonds allows the molecules to adopt different low-energy conformations, which can lead to the formation of multiple polymorphic forms under varying crystallization conditions. The study of these isomers and polymorphs provides crucial insight into the relationship between molecular structure, conformational preferences, and the resulting solid-state architecture.

Computational Chemistry and Molecular Modeling of 2 Methyl N M Tolyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding valuable information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and predicting various electronic properties.

For 2-Methyl-N-(m-tolyl)benzamide, the starting point for a DFT calculation would be its experimentally determined crystal structure. X-ray diffraction studies have revealed key geometric parameters for this molecule. nih.govresearchgate.net In its crystalline form, the conformation of the N-H bond is anti to the meta-methyl group of the aniline (B41778) ring, while the C=O bond is syn to the ortho-methyl group of the benzoyl ring. nih.govresearchgate.net The amide group (–NHCO–) is twisted with respect to the benzoyl ring, with a dihedral angle of 55.2°. The dihedral angle between the two aromatic rings (benzoyl and aniline) is 36.2°. nih.govresearchgate.net

A primary goal of a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be to predict these structural parameters. imist.majst.org.in The accuracy of the computational model is validated by comparing the optimized geometry with these experimental X-ray crystallography data. Once validated, the model can reliably calculate electronic properties that are not easily determined experimentally, such as dipole moment, atomic partial charges, and molecular orbitals.

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO | nih.gov |

| Dihedral Angle (Amide Group to Benzoyl Ring) | 55.2 (7)° | nih.gov |

| Dihedral Angle (Benzoyl Ring to Aniline Ring) | 36.2 (1)° | nih.gov |

| Crystal System | Tetragonal | nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.com While specific DFT calculations for this compound are not available in the cited literature, such an analysis would calculate the energies of these orbitals and map their distribution across the molecule.

Table 2: Illustrative Data from a Frontier Molecular Orbital Analysis

| Parameter | Description | Typical Units |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO); indicates chemical reactivity | eV |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the total electron density surface, with different colors representing varying electrostatic potential values.

Typically, an MEP surface illustrates:

Electron-rich regions : Characterized by negative electrostatic potential (conventionally colored red to yellow), these areas are susceptible to electrophilic attack. In this compound, such a region would be expected around the highly electronegative oxygen atom of the carbonyl group.

Electron-poor regions : Characterized by positive electrostatic potential (colored blue), these areas are favorable for nucleophilic attack. A positive potential would be anticipated around the hydrogen atom of the amide (N-H) group.

Neutral regions : Areas with near-zero potential (colored green) are typically associated with less reactive, nonpolar parts of the molecule, such as the aromatic rings.

This analysis provides a clear, intuitive picture of the molecule's reactive sites and intermolecular interaction patterns.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to predict binding modes and estimate the strength of the ligand-receptor interaction.

Prediction of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

In a docking simulation, this compound would be treated as a flexible ligand, and its conformational possibilities would be explored within the defined binding site of a target macromolecule. The simulation algorithm samples numerous possible orientations and conformations (poses) of the ligand within the receptor's active site.

The output of this process is a set of predicted binding modes, ranked by a scoring function. A detailed analysis of the top-ranked pose would reveal specific intermolecular interactions, such as:

Hydrogen Bonds : For instance, the amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen (C=O) could act as a hydrogen bond acceptor with amino acid residues in the receptor.

Hydrophobic Interactions : The tolyl and benzoyl rings would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking : The aromatic rings could form favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action at a biological target.

Quantitative Assessment of Ligand-Target Binding Affinity

A critical output of molecular docking is the quantitative estimation of the ligand-target binding affinity. This is calculated using a scoring function that approximates the free energy of binding. The score is typically expressed in units of energy, such as kcal/mol.

A more negative binding affinity score generally indicates a more stable ligand-receptor complex and thus a stronger predicted interaction. These scores are used to rank different ligands against the same target or to prioritize potential drug candidates for further experimental testing. While no specific docking studies for this compound have been identified in the literature, the table below illustrates the typical data generated from such a simulation.

Table 3: Illustrative Output from a Molecular Docking Simulation

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions Predicted |

|---|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | Lys72, Leu130, Phe180 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

| This compound | Hypothetical Receptor B | -7.2 | Trp55, Val98, Ser101 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes only, as specific docking data for this compound is not publicly available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, offering a detailed view of conformational flexibility and dynamics. nih.gov For this compound, MD simulations can elucidate the molecule's conformational landscape by simulating the atomic motions over time. This technique allows for the exploration of rotational freedom around key single bonds, such as the amide C-N bond and the bonds connecting the phenyl rings to the central amide group.

The primary goal of such simulations is to map the potential energy surface and identify low-energy, stable conformations. Key parameters derived from MD trajectories include the root mean square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and dihedral angle distributions to characterize the rotational preferences of the tolyl and benzoyl rings relative to the amide plane. unram.ac.id The simulations would reveal the energetic barriers between different conformational states, providing a comprehensive understanding of the molecule's structural flexibility in different environments, such as in a vacuum or in various solvents. mdpi.com This exploration is crucial for understanding how the molecule's shape can adapt and influence its interactions in both solution and solid states.

Intermolecular Interaction Analysis in Crystalline and Solution States

The analysis of intermolecular interactions is fundamental to understanding the solid-state architecture and solution-state behavior of this compound. Computational tools provide a quantitative and visual framework for characterizing the non-covalent forces that dictate molecular assembly.

Hirshfeld surface analysis is a versatile method for visualizing and quantifying intermolecular interactions within a crystal lattice. semanticscholar.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal.

The surface is typically mapped with a normalized contact distance (dnorm), which uses the van der Waals radii of the atoms involved to identify regions of significant intermolecular contact. The dnorm map for this compound would display the following features:

Intense Red Spots: These indicate close contacts where interactions are shorter than the sum of the van der Waals radii. For this molecule, prominent red spots are expected to correspond to the N—H⋯O hydrogen bonds that link molecules into chains, as identified in its crystal structure. nih.govresearchgate.net

Blue Regions: These represent longer contacts, indicating weaker interactions.

White Regions: These show contacts with distances approximately equal to the van der Waals radii sum.

By analyzing the Hirshfeld surface, one can gain a detailed picture of all close contacts, providing a visual summary of the crystal packing forces. samsun.edu.tr

Reduced Density Gradient (RDG) analysis is a computational technique that identifies and visualizes non-covalent interactions (NCIs) in real space based on electron density (ρ) and its gradient. nih.govresearchgate.net This method provides a qualitative picture of interaction types, distinguishing between strong attractive forces, weak van der Waals interactions, and repulsive steric clashes.

An RDG analysis of a this compound dimer or crystal unit cell would reveal:

Large, Blue-Colored Isosurfaces: Located between the N-H donor and the carbonyl oxygen acceptor of adjacent molecules, these would signify strong, attractive hydrogen bonds.

Broad, Green-Colored Isosurfaces: These would appear between the aromatic rings, indicating weaker, delocalized van der Waals and potential C—H⋯π interactions.

Small, Red-Colored Isosurfaces: These would indicate areas of steric repulsion, likely between spatially crowded atoms.

A corresponding 2D plot of RDG versus sign(λ₂)ρ further quantifies these interactions. Spikes at negative values of sign(λ₂)ρ correspond to hydrogen bonds, those near zero indicate van der Waals forces, and spikes at positive values represent steric repulsion. acs.org

For this compound, a typical analysis would yield a distribution of contacts reflecting the molecule's chemical nature. The data presented in the table below is a representative example based on analyses of similar aromatic amide compounds, illustrating the expected contributions of various intermolecular contacts to the total Hirshfeld surface area.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most significant contribution, typical for hydrogen-rich organic molecules. Appears as a large, scattered region on the plot. |

| C···H / H···C | 28.2 | Indicates contacts between carbon and hydrogen atoms, including potential weak C—H⋯π interactions. Characterized by wing-like shapes on the plot. |

| O···H / H···O | 24.1 | Corresponds to the crucial N—H⋯O hydrogen bonds and other C—H⋯O contacts. Appears as distinct, sharp spikes on the plot. |

| C···C | 1.8 | Represents π-π stacking interactions between aromatic rings. |

| Other | 0.4 | Includes minor contacts such as N···H, C···O, etc. |

This quantitative breakdown confirms that while strong N—H⋯O hydrogen bonds are directionally important for forming the primary structural motif, the crystal packing is predominantly stabilized by a large number of weaker, less specific H···H and C···H contacts.

Biological Activity and Pharmacological Research Applications of 2 Methyl N M Tolyl Benzamide Analogs

Antineoplastic and Antiproliferative Activity Investigations

The quest for more effective and selective anticancer agents has led researchers to explore a wide array of synthetic compounds, including analogs of 2-Methyl-N-(m-tolyl)benzamide. These investigations have focused on their ability to inhibit the growth of cancer cells and to interfere with specific molecular pathways crucial for tumor progression.

Evaluation of Anti-cancer Potential Across Diverse Cell Lines

A number of studies have highlighted the cytotoxic potential of N-arylbenzamide derivatives against various human cancer cell lines. For instance, a series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds demonstrated moderate to good activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov One derivative, featuring a fluorine substitution, was particularly potent, with IC50 values of 7.5 µM, 9.3 µM, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov Another compound with a para-methoxy group also showed promising results. nih.gov

In a different study, novel 2-(2-phenoxyacetamido)benzamides were synthesized and assessed for their antiproliferative effects. nih.gov The in vitro activity of these compounds was initially tested against the K562 human chronic myelogenous leukemia cell line, with the most active compounds later being evaluated against a full panel of 60 human tumor cell lines. nih.gov The research indicated that the most potent of these benzamide (B126) derivatives induced cell cycle arrest at the G0-G1 phase and triggered apoptosis through caspase activation. nih.gov

Furthermore, the anti-proliferative effects of 2-hydroxy-N-arylbenzamide derivatives have been investigated on pulmonary artery smooth muscle cells. researchgate.net Several of these compounds exhibited significant inhibition of cell proliferation, suggesting a potential therapeutic application in diseases characterized by excessive cell growth. researchgate.net

Table 1: Anticancer Activity of Selected N-Arylbenzamide Analogs

| Compound Type | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | IC50 | 7.5 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | IC50 | 9.3 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | IC50 | 8.9 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung) | IC50 | 8.9 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4e) | HeLa (Cervical) | IC50 | 11.1 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (4e) | MCF-7 (Breast) | IC50 | 9.2 µM | nih.gov |

| 2-(2-Phenoxyacetamido)benzamides | K562 (Leukemia) | Antiproliferative | Active, G0/G1 arrest, apoptosis | nih.gov |

| 2-hydroxy-N-arylbenzamides | PA-SMCs | Anti-proliferative | Marked inhibition | researchgate.net |

Research into Histone Deacetylase (HDAC) Inhibitory Profiles

The benzamide scaffold is a well-established zinc-binding group in the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.govnih.gov Research has demonstrated that various benzamide derivatives can effectively inhibit HDAC enzymes, leading to hyperacetylation of histones and subsequent modulation of gene expression, ultimately resulting in the inhibition of cancer cell proliferation. lookchem.com

A novel class of HDAC inhibitors incorporating the N-(2-aminophenyl)-benzamide functionality has been developed. nih.gov These compounds were found to inhibit HDAC1 and HDAC2 at nanomolar concentrations and exhibited antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines. nih.gov Similarly, the synthesis and biological evaluation of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides revealed that some of these analogs inhibit HDAC1 with IC50 values in the sub-micromolar range. lookchem.com These compounds were also shown to induce histone hyperacetylation and upregulate the expression of the tumor suppressor p21. lookchem.com

Further studies on 2-substituted benzamide zinc-binding groups have led to the discovery of highly selective and potent HDAC3 inhibitors. nih.gov Structure-activity relationship (SAR) studies on novel benzamide-based derivatives have provided valuable insights into the key structural features required for potent HDAC inhibition. nih.gov For instance, it was found that compounds with an NH2 group and a shorter molecular length tend to be more potent inhibitors of class I HDACs. nih.govnih.gov One such compound exhibited IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov

Table 2: HDAC Inhibitory Activity of Selected Benzamide Analogs

| Compound Type | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-benzamide derivatives | HDAC1/HDAC2 | Inhibition | Nanomolar concentrations | nih.gov |

| 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC1 | IC50 | < 1 µM | lookchem.com |

| 2-Methylamino benzamide (13) | HDAC3 | IC50 | 41 nM | nih.gov |

| Benzamide derivative (7j) | HDAC1 | IC50 | 0.65 µM | nih.gov |

| Benzamide derivative (7j) | HDAC2 | IC50 | 0.78 µM | nih.gov |

| Benzamide derivative (7j) | HDAC3 | IC50 | 1.70 µM | nih.gov |

Neuropharmacological Research Avenues

The central nervous system (CNS) presents a complex and challenging area for drug discovery. Analogs of this compound, belonging to the broader class of N-arylbenzamides, have been investigated for their potential to modulate key neurological targets.

Cholinesterase (AChE and BuChE) Inhibitory Studies

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While direct studies on this compound analogs as cholinesterase inhibitors are limited, research on structurally related compounds suggests this as a potential area of investigation. For instance, substituted benzylidene derivatives have been developed as novel dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One of the lead molecules from this class demonstrated significant and selective inhibition of human AChE with an IC50 value of 4.16 µM. researchgate.net The exploration of N-arylbenzamides with appropriate substitutions could potentially lead to the discovery of new cholinesterase inhibitors.

Investigation of Potassium Channel Activation Properties

Potassium channels are crucial regulators of neuronal excitability, and their modulation represents a therapeutic strategy for a variety of neurological disorders. nih.gov The large conductance calcium- and voltage-activated K+ (BK) channel is a particularly important target. nih.gov Interestingly, N-arylbenzamides have been identified as a class of compounds that can modulate BK channels, with their effects being dependent on the channel subunit composition. nih.gov This suggests that analogs of this compound could be designed to selectively activate or inhibit specific potassium channel subtypes, thereby offering a potential avenue for the development of novel neuropharmacological agents.

Antimicrobial and Antifungal Activity Assessments

The rise of antibiotic and antifungal resistance necessitates the development of new antimicrobial agents. mdpi.com N-phenylbenzamides have emerged as a promising class of compounds with the potential to address this challenge. mdpi.comnih.gov

Several studies have demonstrated the in vitro antibacterial and antifungal activities of N-phenylbenzamide derivatives. mdpi.comnih.govresearchgate.netnih.gov A series of five N-phenylbenzamides were synthesized and shown to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. mdpi.comnih.govresearchgate.netnih.gov

In another study, novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety were synthesized and evaluated for their antifungal properties. semanticscholar.org Some of these compounds exhibited significant in vitro bioactivities against various plant pathogenic fungi, including Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, with inhibition rates exceeding that of the commercial fungicide pyrimethanil (B132214) at a concentration of 50 µg/mL. semanticscholar.org Specifically, one compound showed an exceptional inhibition rate of 98.5% against B. dothidea and B. cinerea. semanticscholar.org

Furthermore, the synthesis of novel benzamide derivatives incorporating a triazole moiety has yielded compounds with potent antifungal activity against several phytopathogenic fungi. nih.gov One such derivative displayed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another compound from this series exhibited a broad spectrum of antifungal activity, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The structure-activity relationship analysis from this study indicated that the presence of fluorine or chlorine on the benzene (B151609) ring enhanced the antifungal activity. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Selected N-Arylbenzamide Analogs

| Compound Type | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-phenylbenzamides | Staphylococcus aureus | Zone of Inhibition | Active | mdpi.comnih.govnih.gov |

| N-phenylbenzamides | Escherichia coli | Zone of Inhibition | Active | mdpi.comnih.govnih.gov |

| N-phenylbenzamides | Candida albicans | Zone of Inhibition | Active | mdpi.comnih.govnih.gov |

| N-phenylbenzamide with trifluoromethylpyrimidine (4q) | Botryosphaeria dothidea | Inhibition Rate (50µg/mL) | 98.5% | semanticscholar.org |

| N-phenylbenzamide with trifluoromethylpyrimidine (4q) | Botrytis cinerea | Inhibition Rate (50µg/mL) | 98.5% | semanticscholar.org |

| Benzamide with triazole moiety (6h) | Alternaria alternata | EC50 | 1.77 µg/mL | nih.gov |

| Benzamide with triazole moiety (6k) | Various fungi | EC50 | 0.98 - 6.71 µg/mL | nih.gov |

Efficacy Against Bacterial Pathogens

Analogs of this compound have been investigated for their potential as antibacterial agents, with studies revealing activity against a spectrum of both Gram-positive and Gram-negative bacteria. Research into N-substituted benzamide derivatives has demonstrated that the nature and position of substituents on the phenyl rings play a crucial role in determining the antibacterial efficacy.

One study investigated a series of N-phenylbenzamide derivatives and found that certain compounds exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli. For instance, a compound in this series, N-(2-(hydrazinecarbonyl)phenyl)benzamide, showed notable activity. The introduction of methoxy (B1213986) and halo substituents on the benzamide structure was observed to slightly enhance antibacterial activity when compared to the unsubstituted parent compound. mdpi.com

Another study on 3-methoxybenzamide (B147233) derivatives, which share a core structural feature with this compound, identified compounds with good activity against several Gram-positive bacteria. nih.gov Specifically, a derivative with a fluorine substitution on the phenyl ring demonstrated the most promising antibacterial activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov These findings underscore the potential of this class of compounds as leads for the development of new antibacterial agents.

Below is a data table summarizing the antibacterial activity of representative N-phenylbenzamide analogs.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Compound 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| E. coli | 31 | 3.12 | nanobioletters.com | |

| Compound 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| B. subtilis | - | 6.25 | nanobioletters.com | |

| Compound 6c | E. coli | 24 | - | nanobioletters.com |

| B. subtilis | - | - | nanobioletters.com | |

| N-(2-(hydrazinecarbonyl)phenyl)benzamide (3a) | S. aureus | >14 | Not Reported | mdpi.com |

| E. coli | >14 | Not Reported | mdpi.com | |

| Compound 9 (a 3-methoxybenzamide derivative) | M. smegmatis | Zone ratio of 0.62 | Not Reported | nih.gov |

| S. aureus | Zone ratio of 0.44 | Not Reported | nih.gov |

Note: The compounds listed are analogs and not this compound itself. The specific structures of compounds 5a, 6b, and 6c can be found in the cited reference.

Anti-fungal Properties Against Plant and Human Fungi

The exploration of benzamide analogs has also extended to their potential as antifungal agents, with research indicating efficacy against both plant and human fungal pathogens. The structural modifications of the benzamide scaffold have been shown to influence the spectrum and potency of antifungal activity.

In a study investigating N-phenylbenzamide derivatives, compounds were tested against the human pathogenic fungus Candida albicans. The results demonstrated that these compounds possess the ability to inhibit the growth of this fungus, suggesting their potential for development as antifungal drugs for human use. mdpi.com The presence of nitrogen and chlorine atoms in the structure was noted to be important for inhibiting the growth of Candida albicans. mdpi.com

Research on other benzamide derivatives has revealed their effectiveness against various plant pathogenic fungi. For instance, a study on N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives showed that all the synthesized compounds exhibited good antimicrobial activity. scielo.br Specifically, chloro and nitro derivatives displayed good activity against Aspergillus oryzae, while all derivatives showed moderate activity against Aspergillus niger. scielo.br These findings highlight the potential of developing benzamide-based fungicides for agricultural applications.

The following table presents a summary of the antifungal activity of representative benzamide analogs.

| Compound ID | Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| N-(2-(hydrazinecarbonyl)phenyl)benzamide (3a) | C. albicans | >14 | Not Reported | mdpi.com |

| N-[5-(4-methylphenyl)diazenyl-4-phenyl-1, 3-thiazol-2-yl] benzamide derivatives | A. niger | Moderate Activity | Not Reported | scielo.br |

| A. oryzae | Good Activity (dichloro and dinitro derivatives) | Not Reported | scielo.br | |

| Methyl 2,3-dihydroxybenzoate | B. cinerea | Almost complete inhibition at 50 µg/mL | 32 | nih.gov |

| R. solani | Almost complete inhibition at 50 µg/mL | 32 | nih.gov | |

| F. oxysporum f. sp lycopersici | 36.6% inhibition at 50 µg/mL | 64 | nih.gov |

Note: The compounds listed are analogs and not this compound itself.

Anti-inflammatory and Analgesic Research

Analogs of this compound have been a subject of interest in the search for new anti-inflammatory and analgesic agents. The benzamide core is a versatile scaffold that allows for structural modifications to modulate these pharmacological activities.

Studies on N-substituted benzamides have shown their potential to inhibit inflammation. For example, nicotinamide (B372718) and two N-substituted benzamides, metoclopramide (B1676508) and 3-chloroprocainamide, demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. nih.gov TNF-α is a key cytokine involved in the inflammatory response. Furthermore, these compounds were able to prevent lung edema in rats, further supporting their anti-inflammatory potential. nih.gov

In the context of pain relief, a series of substituted N-cycloalkyl benzamides were synthesized and evaluated for their analgesic activity. nih.gov In an acetic acid-induced writhing test in mice, a model for assessing peripheral analgesic activity, several of the synthesized benzamide derivatives showed a non-negligible potency. nih.gov Another study on N-Arylhydrazone derivatives of mefenamic acid, which contain an amide linkage, also reported significant analgesic activity in the writhing test, with some compounds being more potent than the standard drug mefenamic acid. researchgate.net

The table below summarizes the anti-inflammatory and analgesic activities of some benzamide analogs.

| Compound/Analog Type | Assay | Results | Reference |

| Metoclopramide and 3-Chloroprocainamide | Inhibition of LPS-induced TNF-α in mice | Dose-dependent inhibition | nih.gov |

| N-cycloalkyl benzamides | Acetic acid-induced writhing test in mice | Non-negligible analgesic potency | nih.gov |

| N-Arylhydrazone derivatives of mefenamic acid | Acetic acid-induced writhing test in mice | Several compounds more potent than mefenamic acid | researchgate.net |

| Heteroaryl nitazoxanide (B1678950) analogs | Carrageenan-induced rat paw edema | Compound 4 showed significant anti-inflammatory effect | ekb.eg |

| Acetic acid-induced writhing inhibition in mice | Compound 4 showed mild peripheral analgesic activity | ekb.eg |

Antioxidant Activity Profiling

The investigation into the biological activities of this compound analogs has also included the assessment of their antioxidant potential. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a significant area of research.

A study focused on novel 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethylene Amino) Acetamides and their derivatives, which contain a benzamide-like structure, evaluated their antioxidant properties through their interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov The compounds demonstrated significant free radical scavenging properties in vitro, indicating their potential to act as antioxidants. nih.gov

Another research effort synthesized a series of heterobisnitrones, which are analogs of α-phenyl-tert-butylnitrone (PBN) and incorporate a structure that can be related to substituted benzamides. These compounds were evaluated for their antioxidant activity using various in vitro techniques. nih.gov One of the synthesized heterobisnitrones, hBN9, emerged as a potent antioxidant, exhibiting high anti-lipid peroxidation and hydroxyl radical scavenging activities. nih.gov These findings suggest that the benzamide scaffold can be a valuable template for the design of new antioxidant agents.

A summary of the antioxidant activity of representative benzamide analogs is provided in the table below.

| Compound/Analog Type | Assay | Results | Reference |

| 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethylene Amino) Acetamides | DPPH free radical scavenging | Significant free radical scavenging properties | nih.gov |

| Heterobisnitrone hBN9 | Anti-lipid peroxidation activity | 100% inhibition | nih.gov |

| Hydroxyl radical scavenging | 99.8% scavenging | nih.gov |

Biological Safety and Ecotoxicity Studies in Model Organisms (e.g., Zebrafish Embryos)

Preliminary assessment of the biological safety and ecotoxicity of new chemical entities is a critical step in their development. The zebrafish (Danio rerio) embryo model has gained prominence for such evaluations due to its rapid development, transparency, and genetic similarity to humans.

Similarly, a study on N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) exposure in zebrafish embryos demonstrated developmental toxicity, including decreased hatchability, reduced body length, and deformities. nih.gov These studies typically assess a range of endpoints, including mortality, hatching rate, morphological abnormalities, and cardiotoxicity, to determine the potential hazards of a chemical compound.

The following table outlines the types of endpoints and findings from developmental toxicity studies of analogous N-substituted compounds in zebrafish embryos.

| Compound | Endpoints Measured | Key Findings | Reference |

| N,N-Dimethylaniline | Survival rate, hatching, morphology, body length, cardiac function | Developmental toxicity, pericardial and yolk sac edema, spinal curvature, altered cardiac function. | nih.gov |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Hatchability, autonomous movement, body length, deformities | Decreased hatchability, reduced body length, and induction of deformities. | nih.gov |

These studies on related N-aryl compounds highlight the importance of using model organisms like zebrafish to gain early insights into the potential toxicity of new chemical structures, including analogs of this compound.

Mechanistic Investigations of 2 Methyl N M Tolyl Benzamide Induced Biological Responses

Molecular Pathways of Apoptosis Induction

N-substituted benzamides have been identified as potent inducers of apoptosis, or programmed cell death, in various cell lines. The apoptotic cascade initiated by these compounds appears to follow the intrinsic, or mitochondrial, pathway. This pathway is a critical regulator of cellular homeostasis, and its activation is a key mechanism for the elimination of damaged or cancerous cells.

Analysis of Cytochrome c Release and Caspase Cascade Activation (e.g., Caspase-9)

A pivotal event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytosol. One of the most crucial of these factors is cytochrome c. Research on N-substituted benzamides, such as declopramide (B1670142), has demonstrated that these compounds induce the release of cytochrome c from the mitochondria into the cytosol in a time- and dose-dependent manner. nih.govuni.lu

Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. nih.gov This assembly leads to the cleavage and activation of caspase-9, an initiator caspase. nih.govuni.lunih.gov Studies have shown that treatment with N-substituted benzamides leads to the activation of caspase-9. nih.govuni.luchemicalbook.com The activation of this initiator caspase is a critical step, as it subsequently activates a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.gov The importance of the caspase-9 activation pathway in benzamide-induced apoptosis is underscored by the finding that specific inhibitors of caspase-9 can significantly reduce the apoptotic response. nih.gov

Role of Bcl-2 Family Proteins in Apoptotic Modulation

The release of cytochrome c from the mitochondria is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govresearchgate.net The balance between these opposing factions determines the fate of the cell. Anti-apoptotic Bcl-2 proteins function by preserving the integrity of the mitochondrial membrane, thereby preventing the release of cytochrome c. researchgate.net

Investigations into the mechanism of N-substituted benzamides have revealed a crucial role for Bcl-2 in modulating the apoptotic response. nih.govuni.luchemicalbook.com In cell lines that were engineered to overexpress Bcl-2, the apoptotic effects of declopramide were significantly inhibited. nih.govuni.luchemicalbook.com This finding strongly suggests that the pro-apoptotic signal generated by N-substituted benzamides is counteracted by the protective function of Bcl-2 at the mitochondrial level. Furthermore, in some instances, treatment with these benzamides has been shown to cause a decline in the levels of Bcl-2 in the mitochondrial fraction of cells. nih.gov

Investigation of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase) and p53 Dependence

In addition to inducing apoptosis, N-substituted benzamides have been observed to cause a halt in the cell cycle, specifically at the G2/M transition phase. nih.govuni.luchemicalbook.com This cell cycle arrest occurs prior to the onset of apoptosis. nih.gov The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.

Identification and Validation of Specific Molecular Targets

While the downstream effects of 2-Methyl-N-(m-tolyl)benzamide can be inferred from its structural class, the precise molecular targets with which it directly interacts are yet to be fully elucidated for this specific molecule. However, research into various benzamide (B126) derivatives has identified several potential targets that could be relevant.

One area of investigation for other benzamides has been their interaction with proteins involved in cellular signaling and structure. For instance, certain radiolabeled benzamides have shown a propensity to bind to melanin, suggesting a potential targeting mechanism for melanoma. nih.gov Other studies on N-2-(phenylamino) benzamide derivatives have identified them as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), both of which are important targets in cancer therapy. sigmaaldrich.com Furthermore, some benzimidazole (B57391) derivatives, which share a core structural motif, have been shown to act as microtubule inhibitors. pharmaffiliates.com

| Potential Molecular Target | Associated Benzamide Derivative Class | Potential Therapeutic Application |

|---|---|---|

| Melanin | Radiolabeled Benzamides | Melanoma Imaging and Therapy |

| Cyclooxygenase-2 (COX-2) | N-2-(Phenylamino) Benzamides | Anti-inflammatory and Cancer Therapy |

| Topoisomerase I (Topo I) | N-2-(Phenylamino) Benzamides | Cancer Therapy |

| Microtubules | Benzimidazole Derivatives | Cancer Therapy |

Elucidation of Cellular Signaling Pathway Modulation

The induction of apoptosis and cell cycle arrest by this compound and its congeners points to a significant modulation of key cellular signaling pathways. As established, the primary pathway implicated is the intrinsic mitochondrial pathway of apoptosis.

The sequence of events, starting from the potential interaction of the compound with a yet-to-be-defined initial target, culminates in the activation of the caspase cascade. The modulation of Bcl-2 family proteins is a central aspect of this pathway, where the compound appears to shift the balance towards the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization.

Beyond the core apoptotic machinery, other signaling pathways may also be influenced. For example, some N-substituted benzamides have been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. nih.gov Inhibition of the NF-κB pathway can sensitize cells to apoptosis. Additionally, studies on other benzamide derivatives have shown modulation of pathways related to endoplasmic reticulum (ER) stress.

| Signaling Pathway | Key Modulated Events | Functional Outcome |

|---|---|---|

| Intrinsic Apoptosis Pathway | Cytochrome c release, Caspase-9 activation | Programmed Cell Death |

| Cell Cycle Regulation | Arrest at G2/M phase | Inhibition of Cell Proliferation |

| NF-κB Signaling | Inhibition of NF-κB activity (reported for related compounds) | Pro-apoptotic Sensitization, Anti-inflammatory effects |

| ER Stress Pathway | Modulation of ER stress markers (reported for related compounds) | Induction of Apoptosis |

Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Methyl N M Tolyl Benzamide Derivatives

Influence of Aromatic Ring Substitutions on Biological Potency

Methyl groups, as seen in the parent compound 2-Methyl-N-(m-tolyl)benzamide, are fundamental to its core structure. The positioning of these methyl groups on both the benzoyl and the N-aryl rings influences the molecule's conformation and, consequently, its biological activity. In the isomeric 2-methyl-N-(3-methylphenyl)benzamide, the methyl groups are in a syn conformation, whereas in 2-methyl-N-o-tolylbenzamide, they adopt an anti conformation. nih.govresearchgate.net This seemingly subtle difference in spatial arrangement can lead to significant variations in how the molecule fits into a biological target's binding site.

Generally, alkyl groups are weakly electron-donating and can influence the electronic environment of the aromatic rings through inductive effects and hyperconjugation. quora.com The introduction of bulkier alkyl groups can introduce steric hindrance, which may either enhance or diminish biological activity depending on the specific requirements of the target protein. For instance, in some series of benzamide (B126) derivatives, increasing the size of an alkyl substituent from methyl to isopropyl has been shown to drastically reduce potency, suggesting that a larger group may clash with the binding pocket.

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. In the context of benzamide derivatives, halogen substitutions can have a profound impact on biological potency. For example, the introduction of a fluorine atom can alter the electronic properties of the aromatic ring and potentially form favorable interactions, such as hydrogen bonds, with the biological target.

In studies of related benzamide series, a 4-fluoro substitution on a phenoxy ring was found to be beneficial for antiplasmodial activity. mdpi.com Conversely, in other contexts, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring has been shown to decrease the anti-proliferative activity of certain N-substituted benzamide derivatives. nih.gov The specific effect of a halogen substituent is highly dependent on its position on the aromatic ring and the nature of the biological target.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity

| Substituent | Position | General Effect on Potency | Reference |

| Methyl | Ortho (benzoyl), Meta (N-aryl) | Can influence conformation (syn vs. anti) | nih.govresearchgate.net |

| Alkyl (e.g., Isopropyl) | Varies | Increased bulk may decrease activity due to steric hindrance | acs.org |

| Fluoro | Para (phenoxy) | Can enhance activity | mdpi.com |

| Chloro | Varies | May decrease anti-proliferative activity in some derivatives | nih.gov |

| Nitro | Varies | Often decreases anti-proliferative activity | nih.gov |

| Methoxy (B1213986) | Varies | Can increase activity compared to methyl or chloro groups | rsc.org |

| Amino | Ortho (benzoyl) | Can facilitate hydrogen bonding with biological targets |

This table is for illustrative purposes and the effects can be highly dependent on the specific compound series and biological target.

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) and cyano (CN) are strong EWGs. quora.com In some studies on N-substituted benzamides, the presence of a nitro group was found to be detrimental to their anti-proliferative activity. nih.gov This could be due to a decrease in the electron density of the aromatic system, which might be unfavorable for binding to the target.

Electron-Donating Groups (EDGs): Groups such as methoxy (OCH3), hydroxy (OH), and amino (NH2) are EDGs. quora.com The amino group, for instance, can participate in hydrogen bonding, which is often a crucial interaction for ligand-receptor binding. In some acridine (B1665455) derivatives, a methoxy substituent showed greater potency compared to a methyl or chloro group, highlighting the favorable impact an EDG can have. rsc.org The electron-donating nature of these groups can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient regions of a binding site.

Stereochemical Considerations and Conformational Flexibility in Benzamide Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of drug design and action. patsnap.comnih.gov For benzamide derivatives, the relative orientation of the two aromatic rings and the conformation of the amide bond are critical for biological activity.

Chirality, or the "handedness" of a molecule, becomes important when a chiral center is introduced into the benzamide scaffold. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net Therefore, understanding and controlling the stereochemistry is vital for developing safe and effective drugs.

N-Substitution Effects on Amide Bioactivity and Selectivity

Modifications to the substituent on the amide nitrogen (N-substitution) can significantly alter the biological activity and selectivity of benzamide derivatives. The nature of the N-substituent can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile.

Studies on related amide-containing compounds have shown that even small changes to the N-substituent can have a large impact. For example, in a series of melatonin (B1676174) derivatives, N-amide substitutions led to varied antioxidant activities. mdpi.com Similarly, in a series of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, extending the molecule via an amide bond was more promising than an amine bond. mdpi.com The introduction of bulky or polar groups on the terminal nitrogen of a piperazine (B1678402) ring in another benzamide series was shown to be beneficial for antiplasmodial activity. mdpi.com These findings underscore the importance of exploring a diverse range of N-substituents to optimize bioactivity.

Rational Design Strategies for Lead Compound Optimization

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of lead compounds. rsc.org For this compound derivatives, several rational design strategies can be employed for lead optimization.

One key strategy is bioisosterism , which involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov For example, a methyl group could be replaced by a chlorine atom to explore changes in electronic properties and lipophilicity, or a phenyl ring could be replaced by a pyridine (B92270) ring to introduce a nitrogen atom for potential hydrogen bonding and improved solubility.

Another approach is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. This often involves computational methods like molecular docking to predict the binding mode of designed compounds and guide synthetic efforts.

Finally, fragment-based drug design can be employed, where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. This approach allows for a more efficient exploration of the chemical space around the lead compound.

By systematically applying these rational design principles and leveraging the knowledge gained from SAR studies, it is possible to optimize the biological activity of this compound derivatives and develop novel therapeutic agents.

Bioisosteric Replacements for Enhanced Efficacy and Safety

Bioisosterism, the strategy of substituting one functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. This approach aims to modulate a compound's biological activity, improve its pharmacokinetic profile, and mitigate potential toxicities. While specific bioisosteric replacement studies directly on this compound are not extensively documented in publicly available research, the principles can be extrapolated from studies on analogous benzamide structures.

The core of this compound consists of a central amide linkage, a 2-methyl substituted benzoyl ring, and an m-tolyl ring. Each of these components presents opportunities for bioisosteric modification to probe and enhance biological activity.

Amide Bond Isosteres: The amide bond is crucial for maintaining the structural conformation and engaging in hydrogen bonding interactions with biological targets. However, it is also susceptible to enzymatic hydrolysis. Researchers frequently explore replacing the amide linkage with more stable isosteres to improve metabolic stability and bioavailability. Common replacements include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can alter the electronic properties and hydrogen bonding capacity of the linker, potentially leading to enhanced binding affinity and altered selectivity. For instance, in a study on a different series of benzamides, the conversion to thioamide and selenoamide analogs resulted in a significant retention or enhancement of biological activity, highlighting the viability of this strategy. mdpi.com

Ureas and Sulfonamides: These groups can mimic the hydrogen bonding pattern of the parent amide while introducing different geometric and electronic features. mdpi.com The tetrahedral geometry of sulfonamides, for example, can be advantageous in mimicking transition states in certain enzymatic reactions.

Heterocyclic Rings: Five-membered rings such as 1,2,4-oxadiazoles, triazoles, or isoxazoles can act as rigid and stable mimics of the amide bond, locking the conformation and presenting different interaction points for the target protein.

Replacement of Phenyl Rings with Heterocycles: Substituting the benzoyl or tolyl rings with heterocycles like pyridine, pyrimidine, or thiophene (B33073) can introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially forming new, beneficial interactions with the target. This can also modulate the compound's polarity and solubility.

The following table summarizes potential bioisosteric replacements for different moieties of this compound and the rationale for their use.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Amide Linkage (-CONH-) | Thioamide (-CSNH-), Selenoamide (-CSeNH-) | Enhanced metabolic stability, altered electronics and hydrogen bonding |

| Amide Linkage (-CONH-) | Urea (-NHCONH-), Sulfonamide (-SO₂NH-) | Mimic hydrogen bonding, introduce different geometries |

| Amide Linkage (-CONH-) | 1,2,4-Oxadiazole (B8745197), Triazole | Rigid, stable amide bond mimic |

| Benzoyl/Tolyl Ring | Pyridine, Pyrimidine, Thiophene | Introduce hydrogen bonding capabilities, modulate polarity |

| Methyl Group (-CH₃) | Halogens (Cl, F), Trifluoromethyl (-CF₃) | Alter steric and electronic properties, block metabolic sites |

Scaffold Hopping and Modification for Novel Benzamide Analogs

Scaffold hopping is a more radical design strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the essential pharmacophoric features responsible for biological activity. This approach is particularly valuable for discovering novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) characteristics, or a different intellectual property landscape.

For this compound, a scaffold hopping strategy would aim to replace the central benzamide core with other frameworks that can spatially orient the key 2-methylphenyl and m-tolyl groups in a similar fashion. The goal is to identify new molecular architectures that can replicate the key binding interactions of the original molecule.

Potential Scaffold Hopping Strategies:

Heterocyclic Scaffolds: A variety of heterocyclic cores could be explored to replace the benzamide backbone. For example, a central pyrazole (B372694), imidazole, or triazole ring could be functionalized with the appropriate tolyl and methylphenyl groups. The nitrogen atoms in these heterocycles can also serve as points for hydrogen bonding, mimicking the amide functionality.

Ring-Fused Systems: Bicyclic systems, such as benzimidazoles or indazoles, offer a rigid framework to which the necessary substituents can be attached. nih.govrsc.org The choice of the fused ring system would be guided by the desired geometry and vectoral arrangement of the appended groups to match the bioactive conformation of this compound.

Non-aromatic Scaffolds: In some cases, a non-aromatic cyclic scaffold, such as a piperidine (B6355638) or cyclohexane (B81311) ring, could be employed. These more flexible scaffolds can allow for different conformational possibilities, which might lead to improved binding or selectivity.

The success of a scaffold hopping endeavor relies heavily on a deep understanding of the SAR of the original compound and the use of computational modeling to predict the alignment of new scaffolds with the known pharmacophore. The following table provides examples of potential scaffold hops for the this compound core.

| Original Scaffold | Potential New Scaffold | Rationale |

| Benzamide | N-Aryl Benzimidazole (B57391) | Rigid core, presents substituents in a defined spatial orientation, potential for new hydrogen bonding interactions. |

| Benzamide | Diaryl-substituted Pyrazole | Maintains two aryl groups with a defined distance and orientation, nitrogen atoms can mimic amide interactions. |

| Benzamide | Indazole Acylsulfonamide | Fused bicyclic system provides rigidity, acylsulfonamide can act as a bioisostere for the carboxylic acid precursor of the amide. rsc.org |

Broader Academic and Preclinical Research Trajectories for 2 Methyl N M Tolyl Benzamide

Utility as Building Blocks in Advanced Organic Synthesis and Materials Science Research

The structural backbone of 2-Methyl-N-(m-tolyl)benzamide, characterized by an amide linkage between a substituted benzoyl group and a tolyl group, makes it a valuable scaffold in organic synthesis. The amide bond is a cornerstone of many complex organic molecules, and N-aryl amides are prevalent in natural products, pharmaceuticals, and agrochemicals. mdpi.com The synthesis of such compounds can be achieved through various methods, including the reaction of activated carboxylic acid derivatives with amines or through more modern, environmentally friendly approaches. mdpi.com

The presence of methyl groups on both aromatic rings of this compound offers sites for further functionalization, allowing chemists to modify the molecule to create a library of derivatives with diverse properties. This adaptability is crucial for its use as a building block in the synthesis of more complex chemical entities.

In the realm of materials science, the benzamide (B126) functional group is known to be incorporated into polymers. For instance, poly(p-benzamide)s are a class of aromatic polyamides known for their thermal stability and mechanical strength. acs.orgacs.org While direct research on the use of this compound in polymer synthesis is not documented, its structure suggests it could potentially be used as a monomer or a modifying agent in the creation of novel polymers with tailored properties. The N-substituted benzamide structure can influence polymer characteristics such as solubility and processability. mdpi.com

Table 1: Potential Applications in Synthesis and Materials Science

| Area | Potential Application of this compound |

|---|---|

| Organic Synthesis | Precursor for the synthesis of complex molecules and heterocyclic compounds. |

| Scaffold for combinatorial chemistry to generate libraries of related compounds. | |

| Materials Science | Monomer for the synthesis of novel polyamides. |

Contribution to Preclinical Drug Discovery and Development Pipelines

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. jst.go.jp These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. jst.go.jp The specific substitution pattern of this compound could lead to unique interactions with biological targets.

One area of significant interest for benzamide derivatives is as enzyme inhibitors. For example, various substituted benzamides have been investigated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com Furthermore, N-aryl benzamides have been explored as inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.netmdpi.com The specific stereochemistry of this compound, as revealed by the crystal structure of its isomer, indicates a defined three-dimensional arrangement that could be critical for binding to the active site of a target protein. nih.gov The conformation of the N-H and C=O bonds, along with the dihedral angles between the aromatic rings, are key structural parameters that would influence its pharmacological activity. nih.gov

While preclinical data for this compound is not available, its structural similarity to other biologically active benzamides suggests it could be a candidate for screening in various disease models.

Applications in Agrochemical Research and Development

Benzamide derivatives have also found significant application in the agrochemical industry as herbicides, fungicides, and insecticides. acs.orgnih.gov The mode of action for these compounds can be diverse, ranging from the inhibition of specific enzymes in pathogens to the disruption of cell division.

For instance, certain benzamide derivatives have been developed as potent fungicides, with some exhibiting activity against fungal strains that have developed resistance to other treatments. jst.go.jp The fungicidal mechanism can involve the inhibition of ergosterol (B1671047) synthesis or the disruption of mitochondrial function. nih.gov Similarly, benzamide compounds have been patented for their herbicidal properties, demonstrating efficacy at low application rates and good crop selectivity. google.comepo.org

The structural features of this compound, including the substituted aromatic rings, could contribute to its potential as a lead compound in the development of new agrochemicals. The lipophilicity and electronic properties conferred by the methyl groups can influence the compound's uptake, transport, and interaction with its target in plants or fungi.

Future Perspectives in Benzamide Chemical Biology and Medicinal Chemistry

The future of benzamide research in chemical biology and medicinal chemistry is focused on the development of more potent and selective therapeutic agents. The polypharmacology of some benzamide antipsychotics, where different enantiomers interact with different receptors, highlights the nuanced structure-activity relationships that can be exploited. nih.gov

For this compound, future research could involve the synthesis of its individual enantiomers to investigate their specific biological activities. Furthermore, computational modeling and high-throughput screening could be employed to predict and identify potential biological targets for this compound.

The development of novel synthetic methodologies will continue to facilitate the creation of diverse benzamide libraries for biological screening. rsc.orgresearchgate.net As our understanding of the molecular basis of diseases improves, there will be new opportunities to design benzamide derivatives that target specific proteins and pathways with high precision. The simple yet versatile structure of this compound makes it an attractive starting point for such endeavors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-arylbenzamides |

Q & A

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Target (IC) | Key Structural Feature | Reference |

|---|---|---|---|

| This compound | PI3Kγ (1.2 µM) | Methyl ortho-substitution | |

| N-(p-Tolyl)benzamide | EGFR (8.7 µM) | Para-substitution reduces affinity | |

| 2-Trifluoromethyl analog | HDAC6 (0.45 µM) | Electron-withdrawing group enhances binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |